molecular formula C20H23N3O3S B11062054 1-cyclohexyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cyclohexyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11062054
M. Wt: 385.5 g/mol
InChI Key: MMSSCGFTNJMYKB-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that features a unique combination of cyclohexyl, benzodioxin, and pyrazolothiazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include cyclohexyl derivatives, benzodioxin intermediates, and pyrazolothiazinone precursors. The reaction conditions may involve the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like lithium hydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-cyclohexyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

1-cyclohexyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C20H23N3O3S/c1-12-21-19-17(20(24)22-23(19)14-5-3-2-4-6-14)18(27-12)13-7-8-15-16(11-13)26-10-9-25-15/h7-8,11,14,18H,2-6,9-10H2,1H3,(H,22,24)

InChI Key

MMSSCGFTNJMYKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC4=C(C=C3)OCCO4)C(=O)NN2C5CCCCC5

Origin of Product

United States

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